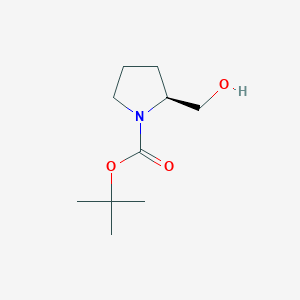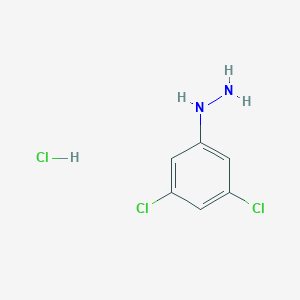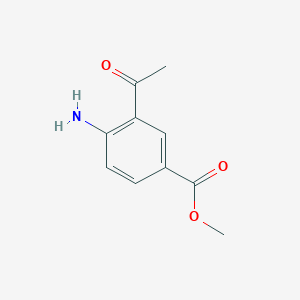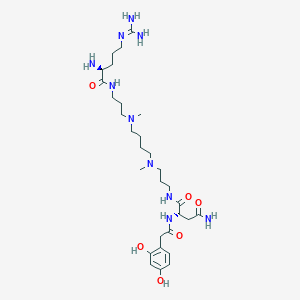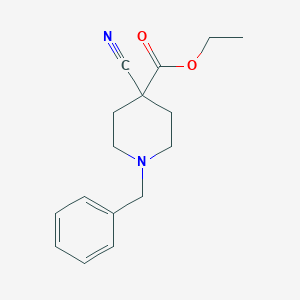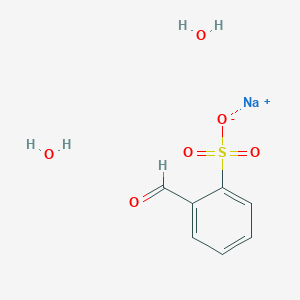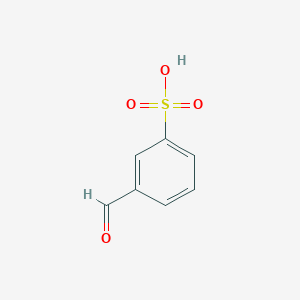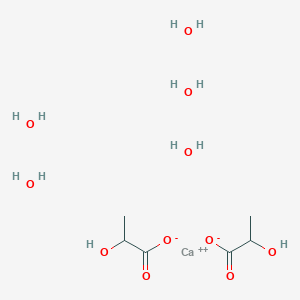
Calcium lactate pentahydrate
Overview
Description
Calcium lactate pentahydrate is an organic salt composed of calcium ions and lactate anions, with the chemical formula [CH₃CH(OH)COO]₂Ca·5H₂O . It is a white crystalline solid that is highly soluble in water and commonly used as a calcium supplement in food and pharmaceuticals . This compound is known for its high bioavailability and is often used to treat calcium deficiencies .
Mechanism of Action
Target of Action
Calcium lactate pentahydrate primarily targets the calcium ion (Ca2+) and lactic acid in the body . Both components play essential roles in the human body. Calcium is a crucial skeletal element, while lactic acid serves as an energy source .
Mode of Action
In aqueous environments such as the gastrointestinal (GI) tract, this compound dissociates into calcium cations and lactic acid anions, the conjugate base of lactic acid . This dissociation allows the body to absorb and utilize the calcium and lactic acid separately.
Biochemical Pathways
Lactic acid, a naturally-occurring compound, serves as fuel or energy in mammals by acting as an intermediate in metabolic pathways . It diffuses through the muscles and is transported to the liver by the bloodstream to participate in gluconeogenesis .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed in the GI tract, where it dissociates into calcium cations and lactic acid anions
Result of Action
The dissociation of this compound into calcium ions and lactic acid anions allows these components to be utilized by the body. Calcium ions contribute to bone health and various cellular functions, while lactic acid serves as an energy source .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, its solubility in water increases with temperature, but the concentration of free Ca2+ ions decreases by almost one half . This is explained as the lactate and calcium ions becoming less hydrated and forming a complex . The DL (racemic) form of the salt is much less soluble in water than the pure L or D isomers . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Calcium lactate pentahydrate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. In aqueous environments such as the gastrointestinal (GI) tract, calcium lactate will dissociate into calcium cation and lactic acid anions, the conjugate base of lactic acid . Lactic acid is a naturally-occurring compound that serves as fuel or energy in mammals by acting as an ubiquitous intermediate in the metabolic pathways .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It provides calcium which is an essential cation for the stability of the function of the nervous system, muscles, bones and permeability of cell membranes and capillaries .
Molecular Mechanism
The mechanism of action of this compound is quite complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The pentahydrate loses between 22.0% and 27.0% of its weight when dried at 120°C for 4 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High levels of calcium can cause kidney problems, including kidney stones and poor kidney function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Calcium absorption mainly occurs at the duodenum and proximal jejunum due to more acidic pH and the abundance of the calcium binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium lactate pentahydrate is typically synthesized by the neutralization of lactic acid with calcium carbonate or calcium hydroxide . The reaction involves mixing lactic acid with water, followed by the gradual addition of calcium carbonate or calcium hydroxide under controlled temperature and pH conditions . The reaction is as follows: [ 2CH₃CH(OH)COOH + CaCO₃ \rightarrow (CH₃CH(OH)COO)₂Ca + CO₂ + H₂O ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where lactic acid and calcium hydroxide are combined . The mixture is stirred and heated to promote the reaction, and the resulting solution is then cooled to allow the this compound to crystallize. The crystals are separated, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Calcium lactate pentahydrate undergoes various chemical reactions, including:
Hydrolysis: In aqueous environments, it dissociates into calcium ions and lactate anions.
Oxidation: The lactate anion can be oxidized to pyruvate under certain conditions.
Precipitation: Reacts with orthophosphoric acid to form hydroxyapatite, a key component in bone tissue engineering.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction occurs at physiological pH.
Oxidation: Requires an oxidizing agent such as hydrogen peroxide.
Precipitation: Orthophosphoric acid is used under hydrothermal conditions.
Major Products:
Hydrolysis: Calcium ions and lactate anions.
Oxidation: Pyruvate.
Precipitation: Hydroxyapatite.
Scientific Research Applications
Calcium lactate pentahydrate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of biodegradable polymers and as a reagent in various chemical reactions.
Biology: Employed in in vitro maturation of oocytes and as a supplement in cell culture media.
Medicine: Utilized as a calcium supplement to treat deficiencies and in the formulation of antacids.
Industry: Incorporated into concrete to improve its properties and promote self-healing of micro-cracks.
Comparison with Similar Compounds
Calcium carbonate: Less soluble in water and primarily used as an antacid and calcium supplement.
Calcium citrate: More soluble than calcium carbonate but less soluble than calcium lactate pentahydrate; used as a dietary supplement.
Calcium gluconate: Highly soluble and used in intravenous calcium therapy.
Uniqueness: this compound is unique due to its high solubility and bioavailability, making it an excellent choice for dietary supplements and medical applications . Its ability to form hydroxyapatite also makes it valuable in bone tissue engineering .
Properties
CAS No. |
5743-47-5 |
|---|---|
Molecular Formula |
C3H8CaO4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
calcium;2-hydroxypropanoate;pentahydrate |
InChI |
InChI=1S/C3H6O3.Ca.H2O/c1-2(4)3(5)6;;/h2,4H,1H3,(H,5,6);;1H2 |
InChI Key |
JCFHGKRSYPTRSS-UHFFFAOYSA-N |
SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.O.O.[Ca+2] |
Canonical SMILES |
CC(C(=O)O)O.O.[Ca] |
Key on ui other cas no. |
28305-25-1 5743-47-5 |
Pictograms |
Irritant |
Related CAS |
41372-22-9 |
Synonyms |
Lactic Acid Calcium Salt (2:1) Pentahydrate; Propanoic Acid 2-Hydroxycalcium Salt Pentahydrate; Calcium Lactate Pentahydrate; Puracal DC; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different crystalline forms of calcium lactate pentahydrate found in cheese?
A1: Research has identified two distinct crystalline forms of this compound in cheese: calcium DL-lactate pentahydrate and calcium L-lactate pentahydrate. The existing powder X-ray diffraction reference card corresponds to calcium DL-lactate pentahydrate, while a new reference card for calcium L-lactate pentahydrate has been proposed. []
Q2: How can we differentiate between these two forms of this compound?
A2: Powder X-ray diffraction (PXRD) can be used as a diagnostic tool to quickly identify and differentiate between calcium L-lactate pentahydrate and calcium DL-lactate pentahydrate in cheese. [, ]
Q3: Why is it important to differentiate between these forms?
A3: Identifying the specific forms of this compound present in cheese can help researchers understand their formation mechanisms and potential impact on cheese texture. This knowledge can be beneficial for optimizing cheesemaking processes. [, ]
Q4: What is a significant challenge in using PXRD to analyze cheese crystals?
A4: Cheese crystals often contain high proportions of moisture, fat, protein, and amorphous material, which can disrupt efficient diffraction. Removing these components without altering the crystal structure, particularly the water of hydration, is crucial for accurate analysis. []
Q5: Can you describe the thermal degradation of this compound?
A5: Thermogravimetric analysis coupled with Fourier-transform infrared spectroscopy and mass spectrometry (TGA/FTIR/MS) revealed that this compound degrades in three main stages: dehydration, ethyl-lactate elimination, and decarbonization. The main evolved products are H2O and CO2. []
Q6: What are the kinetic parameters for the thermal degradation of this compound?
A6: Studies using the Coats-Redfern, Flynn-Wall-Ozawa (FWO), Kissinger-Akahira-Sunose (KAS), and Starink models determined the activation energy for this compound degradation to be approximately 33-35 kJ/mol. The degradation reaction follows first-order kinetics. []
Q7: Has this compound been explored for applications beyond the food industry?
A7: Yes, this compound serves as a precursor for synthesizing hydroxyapatite (HAp), a biocompatible material with potential applications in orthopedics. [, ]
Q8: What methods are used to synthesize hydroxyapatite from this compound?
A8: Hydroxyapatite can be synthesized via a hydrothermal process using this compound and orthophosphoric acid. [] Alternatively, dipotassium hydrogen phosphate can be used under hydrothermal conditions. []
Q9: How does varying the synthesis parameters affect the properties of hydroxyapatite?
A9: Factors like reagent concentrations, pH, reaction time, temperature, pressure, and stirring rate significantly influence the morphology and composition of the synthesized hydroxyapatite. These parameters can be adjusted to produce HAp with desired properties, such as whiskers, hexagonal rods, nanoparticles, flowers, and cylinders. [, ]
Q10: Are there alternative calcium sources for synthesizing calcium lactate?
A10: Yes, researchers have successfully synthesized calcium lactate from various bivalve shell wastes, such as cockle, mussel, and oyster shells, offering a more sustainable and cost-effective alternative to traditional sources. []
Q11: How does varying the lactic acid concentration affect the properties of calcium lactate synthesized from bivalve shells?
A11: Higher lactic acid concentrations during synthesis can lead to the formation of different enantiomers of this compound (dl- and l-enantiomers), influencing its properties. []
Q12: What is the significance of using bivalve shells for calcium lactate production?
A12: Utilizing bivalve shell waste, a readily available and renewable resource, for calcium lactate production presents a sustainable approach with potential environmental and economic benefits. []
Q13: How does this compound affect the properties of mortar in construction?
A13: When combined with specific bacteria like Lysinibacillus sphaericus, this compound acts as a substrate for biomineralization. The bacteria oxidize the lactate, leading to calcite precipitation within the mortar matrix. [, ]
Q14: What are the benefits of this biomineralization process in mortar?
A14: Calcite precipitation resulting from calcium lactate oxidation and bacterial activity improves the mechanical properties of mortar. It enhances dry density, ultrasonic pulse velocity, flexural strength, and promotes self-healing by filling pores within the mortar matrix. []
Q15: What is the role of this compound in self-healing concrete?
A15: this compound can be incorporated into concrete alongside specific bacteria. The bacteria induce calcium carbonate precipitation through lactate oxidation, leading to crack filling and self-healing of the concrete structure. [, ]
Q16: How does the concentration of this compound affect bacterial activity for self-healing applications?
A16: Research shows that bacterial growth, pH, and Eh, which are crucial for calcium carbonate precipitation and self-healing, are optimal at specific this compound concentrations (e.g., 3.2 mM). []
Q17: What are the potential applications of this compound in pharmaceutical formulations?
A17: this compound is explored as a potential excipient in pharmaceutical formulations due to its biocompatibility and ability to form solid dispersions with certain drugs, potentially enhancing their solubility and bioavailability. []
Q18: Are there any compatibility issues with using this compound in pharmaceutical formulations?
A18: Yes, research indicates that this compound exhibits incompatibility with certain drugs, such as levothyroxine sodium and tacrine, under ambient conditions and thermal stress. These interactions can affect drug stability and efficacy. [, ]
Q19: How can compatibility issues with this compound in formulations be addressed?
A19: Selecting compatible excipients and optimizing formulation strategies are crucial to overcome compatibility challenges with this compound. Techniques like co-processing, complexation, and the use of suitable polymers can enhance drug stability and performance. []
Q20: What is the impact of pulverization and dehydration on the properties of this compound tablets?
A20: Research on the effect of pulverization and dehydration on this compound tablets reveals crucial information about its stability and performance in solid dosage forms. []
Q21: How does the presence of pentanoic acid affect this compound crystallization?
A21: Investigating the crystallization kinetics of this compound in the presence of pentanoic acid provides valuable insights into controlling crystal size, morphology, and purity, which are critical factors in various applications. []
Q22: Can you elaborate on the dehydration and hydration behavior of this compound and its anhydrate?
A22: Characterizing the dehydration and hydration behavior of this compound and its anhydrate helps determine optimal storage conditions and processing parameters to maintain its physicochemical properties and performance in various applications. []
Q23: How do amino acids influence this compound crystallization?
A23: Research on the influence of amino acids like L-methionine and D-threonine on this compound crystallization provides insights into controlling crystal properties by understanding the interactions between additives and the crystallizing species. []
Q24: What is the role of this compound in forming novel pharmaceutical coatings?
A24: this compound interacts with polymers like hydroxypropyl methylcellulose to create white films suitable for pharmaceutical coating applications. This interaction can modify drug release profiles and enhance product stability. []
Q25: How does this compound compare to other commonly used excipients in tablet formulations?
A25: Studies comparing the tableting properties of Radix Glycyrrhizae with commercial excipients like this compound, lactose, and microcrystalline cellulose provide valuable information on its suitability as a pharmaceutical excipient. []
Q26: Can you explain the role of calcium lactate in the formation of calcium lactate crystals on Cheddar cheese?
A26: Processing variables like acid production, milling acidity, and salt levels during cheesemaking influence the availability of calcium and lactic acid, directly impacting the formation of calcium lactate crystals on Cheddar cheese. []
Q27: How do storage conditions affect the development of calcium lactate crystals on Cheddar cheese?
A27: Temperature plays a crucial role in calcium lactate crystal development on Cheddar cheese. Storage at 4°C or 6°C significantly promotes crystal formation compared to other temperatures. []
Q28: Does light exposure impact the formation of calcium lactate crystals on cheese?
A28: Research suggests that different packaging procedures and light exposure conditions have no significant effect on the formation of calcium lactate crystals on Cheddar cheese. []
Q29: Has this compound been investigated for potential use in treating the common cold?
A29: While some studies suggested a potential benefit of zinc gluconate lozenges for treating the common cold, subsequent research using zinc gluconate lozenges containing this compound as a placebo did not demonstrate efficacy in reducing cold symptoms in children and adolescents. [, ]
Q30: Are there any known applications of this compound in pet food formulations?
A30: this compound, in combination with sodium alginate, has been investigated as a potential ingredient technology to enhance the quality and shelf-life of pet food formulations, particularly those utilizing poultry co-products like chicken frames and wooden breast. []
Q31: How does this compound, when added to pet food, impact its shelf-life characteristics?
A31: Research suggests that incorporating this compound and sodium alginate into pet food formulations can improve shelf-life characteristics such as surface color and lipid oxidation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


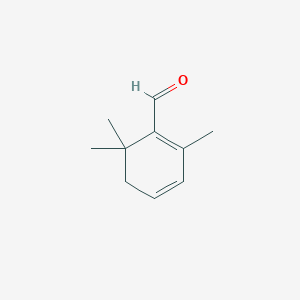
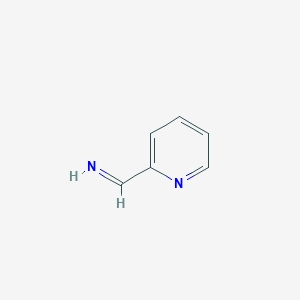
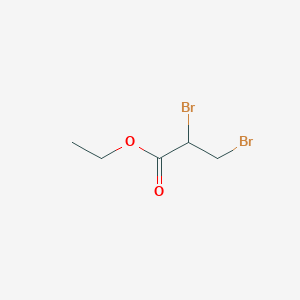
![2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide](/img/structure/B46818.png)
